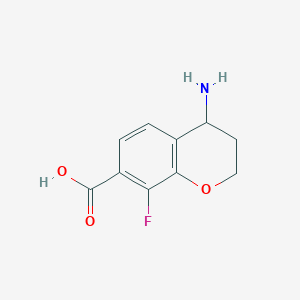
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a carboxylic acid group attached to a chromane ring. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride typically involves multiple steps. One common method starts with the preparation of the chromane ring, followed by the introduction of the amino and fluorine substituents. The carboxylic acid group is then added, and the final step involves converting the compound to its hydrochloride form. Reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted chromane compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses .
Aplicaciones Científicas De Investigación
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-8-fluoroquinoline-7-carboxylic acid: Shares similar structural features but differs in the ring system.
4-Amino-8-fluorochromane-7-carboxylic acid: Lacks the hydrochloride form, affecting its solubility and stability.
4-Amino-8-fluoroquinoline-7-carboxylic acid derivatives: Includes various substituted derivatives with different functional groups.
Uniqueness
4-Amino-8-fluorochromane-7-carboxylicacidhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride form. This combination enhances its solubility, stability, and overall reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10FNO3 |
|---|---|
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
4-amino-8-fluoro-3,4-dihydro-2H-chromene-7-carboxylic acid |
InChI |
InChI=1S/C10H10FNO3/c11-8-6(10(13)14)2-1-5-7(12)3-4-15-9(5)8/h1-2,7H,3-4,12H2,(H,13,14) |
Clave InChI |
AFUSXZRPCMQEFF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C=CC(=C2F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


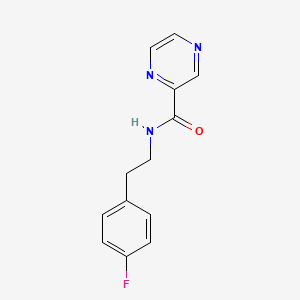
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
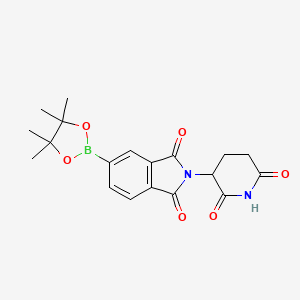
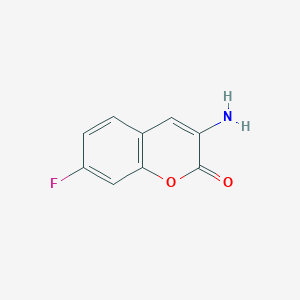
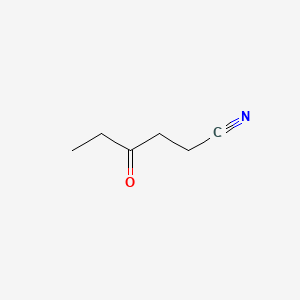
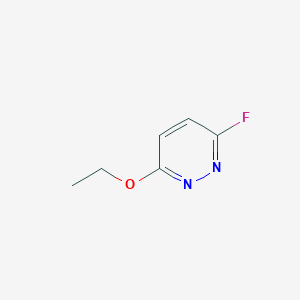
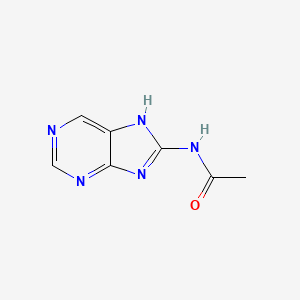
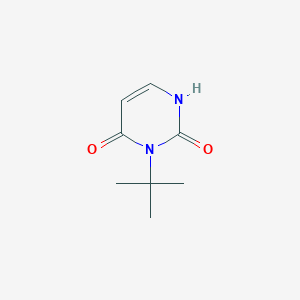
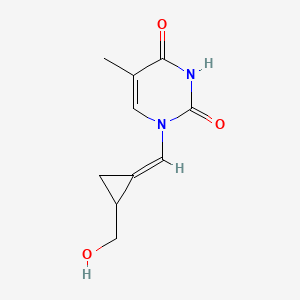
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
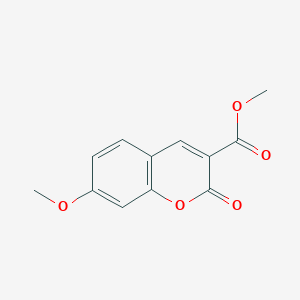
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
